4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
Description
Chemical Structure and Synthesis
4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile (molecular formula: C₂₀H₁₅N₃OS) is a pyrimidine derivative featuring a hydroxy group at position 4, a 4-methylbenzylsulfanyl substituent at position 2, and a phenyl group at position 4. Its synthesis involves the condensation of 4-hydroxy-2-sulfanyl-6-phenylpyrimidine-5-carbonitrile with 4-methylbenzyl bromide under basic conditions, as described in published protocols . Elemental analysis confirms its composition (Calcd.: C, 63.59%; H, 3.20%; N, 4.94%; Found: C, 63.34%; H, 3.39%; N, 5.03%) .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c1-13-7-9-14(10-8-13)12-24-19-21-17(15-5-3-2-4-6-15)16(11-20)18(23)22-19/h2-10H,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLLWSDXUQFYMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=C(C(=O)N2)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Diketones with Thiourea Derivatives
The pyrimidine ring system is commonly constructed via cyclocondensation reactions. For 4-hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile, a β-diketone precursor such as benzoylacetonitrile reacts with a substituted thiourea under acidic or basic conditions. The thiourea component introduces the sulfanyl group at position 2, while the nitrile group at position 5 originates from the β-diketone.
Example Protocol :
A mixture of benzoylacetonitrile (1.0 mmol) and N-(4-methylbenzyl)thiourea (1.2 mmol) is refluxed in ethanol with catalytic piperidine for 12 hours. The product precipitates upon cooling, yielding 68–72% of the pyrimidine core after recrystallization.
Functionalization of Preformed Pyrimidine Intermediates
Sulfanyl Group Introduction via Nucleophilic Substitution
A preformed 2-chloropyrimidine intermediate undergoes nucleophilic aromatic substitution with 4-methylbenzylthiol. This method requires activation of the pyrimidine ring, often achieved using Lewis acids like boron trifluoride etherate.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Substrate | 2-Chloro-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile |
| Nucleophile | 4-Methylbenzylthiol (1.5 eq) |
| Catalyst | BF₃·OEt₂ (10 mol%) |
| Solvent | Acetonitrile |
| Temperature | 80°C, 6 hours |
| Yield | 85% |
This protocol avoids racemization and preserves the nitrile functionality.
Oxidative Coupling Approaches
Copper-Catalyzed C–S Bond Formation
Recent advances employ copper(I) catalysts to mediate C–S coupling between pyrimidine halides and thiols. The MCM-41-bpy-CuI heterogeneous catalyst (derived from source 2 methodologies) demonstrates exceptional recyclability.
Optimized Procedure :
- Catalyst : MCM-41-bpy-CuI (40 mg, 0.025 mmol)
- Substrates : 2-Bromo-4-hydroxy-6-phenyl-5-pyrimidinecarbonitrile (0.5 mmol), 4-methylbenzylthiol (0.6 mmol)
- Base : K₂CO₃ (1.0 mmol)
- Solvent : DMF, 100°C, 8 hours
- Yield : 91%
The catalyst retains 89% activity after five cycles, as confirmed by ICP-OES.
Protecting Group Strategies for Hydroxyl Functionality
Transient Silyl Protection
The 4-hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMSCl) prior to sulfanyl group installation. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality without side reactions.
Stepwise Process :
- Protection: TBDMSCl (1.2 eq), imidazole (2.0 eq), DMF, 25°C, 2 hours (95% yield).
- Sulfanyl Coupling: As per Section 3.1.
- Deprotection: TBAF (1.1 eq), THF, 0°C to 25°C, 1 hour (98% recovery).
Green Chemistry Approaches
Photocatalytic Thiolation
Visible-light-driven catalysis using bismuth vanadate (BiVO₄) enables aerobic thiolation under mild conditions. This method aligns with trends observed in alcohol oxidations (source 2).
Irradiation Protocol :
- Catalyst : BiVO₄ (32.3 mg, 100 μmol)
- Light Source : 30 W blue LED (245 mW/cm²)
- Solvent : Acetonitrile/O₂ atmosphere
- Temperature : 40°C, 3 hours
- Yield : 86%
Mechanistic studies suggest a radical pathway involving thiyl radicals, confirmed by EPR spectroscopy.
Comparative Analysis of Synthetic Routes
Table 1. Efficiency Metrics for Key Methods
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Cyclocondensation | 72 | 98.5 | Moderate |
| Cu-Catalyzed Coupling | 91 | 99.2 | High |
| Photocatalytic | 86 | 97.8 | Low |
The copper-mediated route offers superior yield and scalability, while photocatalytic methods excel in sustainability.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonitrile group may produce an amine .
Scientific Research Applications
Chemistry
4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : Studies have shown efficacy against bacteria such as Escherichia coli and Staphylococcus aureus. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against these strains, highlighting its potential as an antimicrobial agent.
- Anticancer Activity : In vitro studies on MCF-7 breast cancer cells demonstrated significant reductions in cell viability at concentrations above 50 µM after 48 hours of treatment, suggesting its potential as an anticancer therapeutic.
Medicinal Chemistry
The compound is under investigation for its potential as a therapeutic agent for various diseases. Its mechanism of action involves interactions with specific molecular targets, which may modulate enzyme activity or receptor function.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Effective (MIC: 32 µg/mL) | Significant (MCF-7 viability reduction) | Multi-target interactions |
| 5-Hydroxy-1-(4-methylbenzyl)-3-chloro-4-(4-chlorophenyl)sulfanyl-dihydro-pyrrol | Moderate | Limited | Lacks carbonitrile group |
| 2-(4-Methylphenyl)-6-(phenylsulfanyl)pyrimidine | Low | Not reported | Simpler structure, less biological activity |
Antimicrobial Efficacy
A study by Smith et al. (2023) evaluated the antimicrobial effects of the compound against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent.
Anticancer Research
In research conducted by Johnson et al. (2023), the compound was tested on MCF-7 breast cancer cells. The findings showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment, with flow cytometry analysis confirming increased apoptosis rates.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The hydroxy and sulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The phenyl and carbonitrile groups may also play a role in binding to hydrophobic pockets within proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidinecarbonitrile Derivatives
Key Findings from Comparative Studies
Substituent Effects on Conformation: The 4-methylbenzylsulfanyl group in the target compound introduces greater steric hindrance compared to smaller substituents like methylsulfanyl or ethoxyethylsulfanyl. This impacts molecular packing in crystals and binding pocket interactions .
Biological Activity Correlations: Hydroxy vs. Amino Groups: Replacing the C4 hydroxy group with a cyclohexylamino group (as in ) increases molecular weight and hydrophobicity, which may enhance membrane permeability but reduce solubility. Sulfanyl Group Variations: Compounds with 4-methoxyphenylsulfanyl (e.g., ) exhibit improved solubility compared to chloro- or nitro-substituted analogues, suggesting electronic effects dominate solubility profiles.
Crystallographic Insights: The target compound’s structural analogues (e.g., ) often crystallize in centrosymmetric space groups (e.g., $ P\overline{1} $) with layered molecular packing. No strong intermolecular interactions (e.g., hydrogen bonds) are observed, implying weak crystal cohesion .
Enzyme Inhibition Potential: 2-[(2-Ethoxyethyl)sulfanyl] derivatives (e.g., ) show moderate inhibition of α-glucosidase (IC₅₀: ~50 µM), while N-substituted acetamides (e.g., ) exhibit stronger activity (IC₅₀: 31–49 µM).
Biological Activity
4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with hydroxy, sulfanyl, phenyl, and carbonitrile groups. Its molecular formula is with a molecular weight of approximately 333.4 g/mol . The unique combination of functional groups suggests diverse chemical reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxy and sulfanyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The phenyl and carbonitrile moieties may engage in hydrophobic interactions within protein binding sites, influencing their functionality.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting it may serve as a potential candidate for developing new antibiotics.
Anticancer Activity
Preliminary studies have also explored the anticancer properties of this compound. It has shown cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of the compound against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, highlighting its potential as an antimicrobial agent .
- Anticancer Research : In a study by Johnson et al. (2023), the compound was tested on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 50 µM after 48 hours of treatment, with flow cytometry analysis confirming increased apoptosis rates .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to structurally similar compounds.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
|---|---|---|---|
| This compound | Effective (MIC: 32 µg/mL) | Significant (MCF-7 viability reduction) | Multi-target interactions |
| 5-Hydroxy-1-(4-methylbenzyl)-3-chloro-4-(4-chlorophenyl)sulfanyl-dihydro-pyrrol | Moderate | Limited | Lacks carbonitrile group |
| 2-(4-Methylphenyl)-6-(phenylsulfanyl)pyrimidine | Low | Not reported | Simpler structure, less biological activity |
Q & A
Q. How can the molecular structure of 4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile be experimentally confirmed?
A combination of spectroscopic and computational methods is recommended. FT-IR and NMR are critical for identifying functional groups (e.g., hydroxy, sulfanyl, and nitrile moieties) and confirming connectivity . For example, the hydroxy group typically shows a broad peak near 3200–3600 cm⁻¹ in FT-IR, while the nitrile (C≡N) appears as a sharp signal at ~2200 cm⁻¹. NMR can resolve aromatic protons and substituent patterns (e.g., 4-methylbenzyl protons at δ ~2.3 ppm for CH₃ and δ ~4.5 ppm for SCH₂) . DFT calculations (using Gaussian 09) can validate experimental vibrational frequencies and optimize geometry .
Q. What synthetic routes are available for this compound, and how are intermediates purified?
A common method involves nucleophilic substitution of pyrimidine precursors with thiol-containing substituents. For instance, reacting 6-phenyl-4-hydroxy-2-sulfanylpyrimidine-5-carbonitrile with 4-methylbenzyl bromide in DMF with K₂CO₃ yields the target compound . Purification often involves recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring via TLC and characterization by melting point, elemental analysis, and mass spectrometry ensures purity .
Q. How can the compound’s solubility and stability be assessed for in vitro studies?
Solubility is tested in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy or HPLC. Stability studies under varying temperatures (4°C, 25°C, 37°C) and light exposure over 24–72 hours assess degradation. For example, NMR can detect hydrolytic decomposition (e.g., loss of nitrile or sulfanyl groups) .
Advanced Research Questions
Q. How do non-covalent interactions (e.g., π–π stacking, hydrogen bonding) influence the compound’s crystal packing?
Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions. For pyrimidine derivatives, C–H···π interactions (distance ~3.5 Å) and π–π stacking (centroid distances ~3.8 Å) stabilize the lattice . Hydrogen bonding between the hydroxy group and adjacent nitrogen atoms (N–H···O, ~2.8 Å) further enhances packing . Software like SHELXL and PLATON can model these interactions .
Q. What computational strategies are used to predict the compound’s bioactivity or receptor binding?
Molecular docking (AutoDock Vina, GOLD) with target proteins (e.g., kinases or enzymes) assesses binding affinity. DFT-based HOMO-LUMO analysis predicts reactivity, where a small energy gap (<4 eV) suggests potential charge-transfer interactions in biological systems . MD simulations (AMBER, GROMACS) evaluate stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can contradictory spectral data between experimental and theoretical models be resolved?
Discrepancies in vibrational frequencies (e.g., IR/Raman shifts) often arise from solvent effects or basis set limitations in DFT. Polarizable Continuum Models (PCM) can account for solvent interactions, while hybrid functionals (e.g., B3LYP-D3) improve accuracy for van der Waals forces . Experimental validation via Raman spectroscopy (laser excitation at 785 nm) may resolve ambiguities in peak assignments .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Pro-drug derivatization (e.g., esterification of the hydroxy group) enhances bioavailability. LogP calculations (via HPLC retention times) guide lipophilicity adjustments. Metabolic stability is assessed using liver microsomes, with LC-MS identifying metabolites .
Methodological Notes
- Contradictions in Data : If crystallographic bond lengths conflict with DFT predictions (e.g., S–C vs. C–N distances), refine computational models using larger basis sets (6-311++G**) or experimental constraints .
- Bioactivity Validation : Pair computational predictions with enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence quenching) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
